

An In-depth Technical Guide to Edoxaban (CAS No. 112811-68-4 Intermediate)

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Compound of Interest

Compound Name: Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate

Cat. No.: B045117

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Introduction

While the CAS number 112811-68-4 refers to the chemical intermediate Ethyl 3-Methoxy-2,4,5-trifluorobenzoylacetate, this guide focuses on Edoxaban, a potent and direct oral anticoagulant. [1][2][3][4] Edoxaban is a key subject of interest for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of Edoxaban's chemical properties, its mechanism of action, therapeutic uses, and relevant experimental protocols.

Chemical Properties of Edoxaban

Edoxaban is a white to pale yellowish-white crystalline powder.[5] It is slightly soluble in water and acetonitrile, soluble in methanol, and freely soluble in dimethyl sulfoxide (DMSO).[5] A summary of its key physicochemical properties is presented below.

Property	Value
IUPAC Name	N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[6][7]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
Molecular Formula	C24H30ClN7O4S[6][8]
Molecular Weight	548.06 g/mol [6][8]
CAS Number	480449-70-5 (for Edoxaban free base)[8]
Half-life	10-14 hours[9][10]
Peak Plasma Concentration	1-2 hours after oral administration[6][9]

Therapeutic Applications

Edoxaban is a widely used anticoagulant medication.[6][9] Its primary applications include:

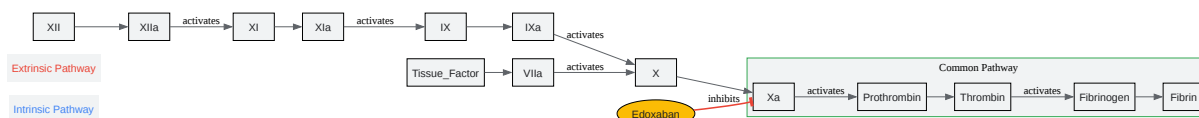
- **Prevention of Stroke and Systemic Embolism:** It is indicated for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAf).[7][9][11][12]
- **Treatment of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE):** Edoxaban is used for the treatment of DVT and PE, typically following an initial 5 to 10 days of therapy with a parenteral anticoagulant.[6][7][9][12]
- **Prophylaxis against Venous Thromboembolism (VTE):** In Japan, it was first approved for the prevention of VTE after lower-limb orthopedic surgery.[6]

Compared to traditional anticoagulants like warfarin, Edoxaban offers the advantage of fewer drug interactions and does not require routine blood monitoring.[6][9]

Mechanism of Action: Inhibition of the Coagulation Cascade

Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[6][9][11] By binding to the active site of FXa, Edoxaban prevents the

conversion of prothrombin to thrombin. This inhibition of thrombin generation ultimately leads to a reduction in the formation of fibrin clots.[9] Edoxaban inhibits both free FXa and FXa within the prothrombinase complex, and it also suppresses thrombin-induced platelet aggregation.[9]

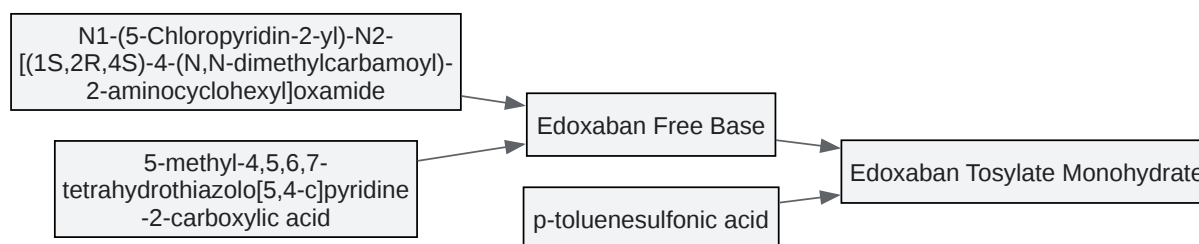


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Figure 1: Edoxaban's inhibition of Factor Xa in the coagulation cascade.

Experimental Protocols

The synthesis of Edoxaban is a multi-step process. A common approach involves the coupling of a diamine cyclohexane core with a thiazolopyridine carboxamide moiety, followed by a reaction with an oxalamide derivative.[13] The final step often involves the formation of a tosylate salt.[13]



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Figure 2: A generalized workflow for the synthesis of Edoxaban.

A detailed experimental protocol for the preparation of Edoxaban tosylate monohydrate from the free base is as follows:[13]

- Dissolution: Combine the Edoxaban free base and p-toluenesulfonic acid in a mixture of acetonitrile and water.
- Heating: Heat the mixture to between 30°C and 70°C until complete dissolution is achieved.
- Cooling: Cool the solution to room temperature or below to induce crystallization.
- Isolation: Isolate the crystallized Edoxaban tosylate monohydrate.

Several analytical methods have been developed for the determination of Edoxaban in pharmaceutical formulations and biological samples.

High-Performance Liquid Chromatography (HPLC)

A common stability-indicating HPLC method for Edoxaban quantification involves:[14]

- Column: Hypersil BDS C18 column (250 x 4.6 mm, 5µm).[14]
- Mobile Phase: A mixture of 0.1M dipotassium hydrogen phosphate and methanol (65:35, v/v) in an isocratic elution.[14]
- Flow Rate: 1.0 ml/min.[14]
- Detection: Photodiode array (PDA) detector set at 245 nm.[14]
- Linearity: The method has been shown to be linear over a concentration range of 5–200 µg/ml.[14]

Chromogenic Anti-Xa Assay

This functional assay is used to measure the plasma concentration of Edoxaban.[15][16] The principle of the assay is as follows:[15]

- A plasma sample containing Edoxaban is incubated with a known excess of Factor Xa.

- Edoxaban in the sample binds to and inhibits a portion of the Factor Xa.
- A chromogenic substrate specific for FXa is added.
- The residual, uninhibited FXa cleaves the substrate, releasing a colored compound.
- The color intensity, measured spectrophotometrically (typically at 405 nm), is inversely proportional to the concentration of Edoxaban in the sample.[15]

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